molecular formula C14H13ClN2O6S B13862668 N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide

N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide

Cat. No.: B13862668
M. Wt: 372.8 g/mol
InChI Key: OQLHBHUJIDNRDB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide is a complex organic compound with a molecular formula of C14H13ClN2O5S. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide typically involves multiple steps, starting with the nitration of an appropriate aromatic compound. This is followed by a series of substitution reactions to introduce the methoxy and chloro groups. The final step involves the formation of the methanesulfonamide group through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and copper-mediated chemistry .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and sulfone derivatives from oxidation reactions .

Scientific Research Applications

N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2O6S

Molecular Weight

372.8 g/mol

IUPAC Name

N-[5-chloro-2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

InChI

InChI=1S/C14H13ClN2O6S/c1-22-9-3-5-10(6-4-9)23-14-8-13(17(18)19)11(15)7-12(14)16-24(2,20)21/h3-8,16H,1-2H3

InChI Key

OQLHBHUJIDNRDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=C(C=C2NS(=O)(=O)C)Cl)[N+](=O)[O-]

Origin of Product

United States

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